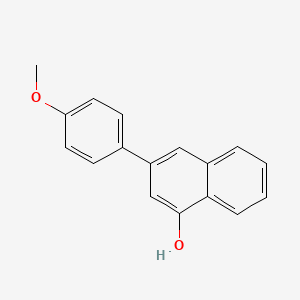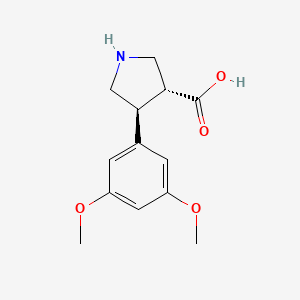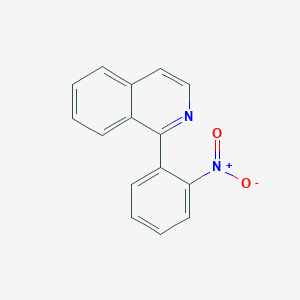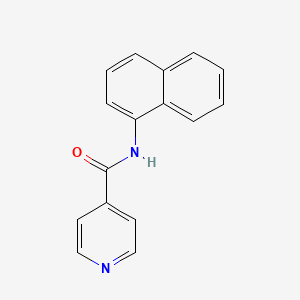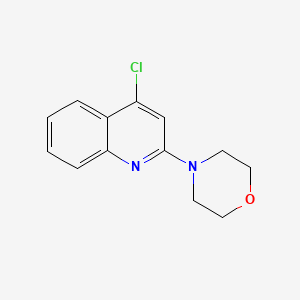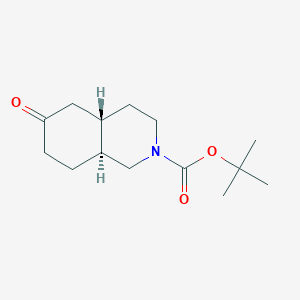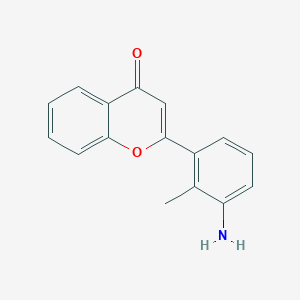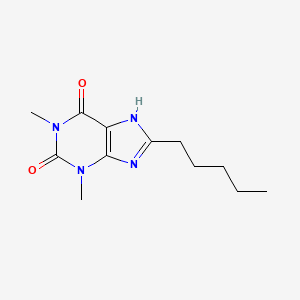![molecular formula C10H10BrN3 B11866276 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)
1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine is a heterocyclic compound that features both azetidine and imidazo[1,5-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine typically involves multi-step reactions. One common method includes the cyclocondensation of azetidine derivatives with brominated pyridine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
Comparison with Similar Compounds
- 3-(Azetidin-3-yl)-1H-benzimidazol-2-one
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Comparison: 1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine is unique due to its specific structural features, such as the presence of both azetidine and imidazo[1,5-a]pyridine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in its interactions with molecular targets .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-2-9-10(7-3-12-4-7)13-6-14(9)5-8/h1-2,5-7,12H,3-4H2 |
InChI Key |
LKJXQZJDNVRPED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC(=CN3C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
